2-(4-Hexylbenzoyl)pyridine
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Overview
Description
2-(4-Hexylbenzoyl)pyridine is a chemical compound that belongs to the family of pyridine derivatives. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol
Preparation Methods
The synthesis of 2-(4-Hexylbenzoyl)pyridine can be achieved through several methods. One common approach involves the condensation of 4-hexylbenzoyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of Grignard reagents, where 4-hexylbenzoyl chloride reacts with pyridine magnesium bromide under anhydrous conditions .
Industrial production methods for pyridine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
2-(4-Hexylbenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions are common, where the pyridine ring undergoes substitution with electrophiles such as halogens or nitro groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while reduction results in hydrogenated pyridine derivatives.
Scientific Research Applications
2-(4-Hexylbenzoyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 2-(4-Hexylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Hexylbenzoyl)pyridine can be compared with other similar compounds such as pyridine, pyrimidine, and pyrrole. These compounds share a common pyridine ring structure but differ in their substituents and functional groups . The unique hexylbenzoyl group in this compound imparts distinct chemical and physical properties, making it suitable for specific applications that other pyridine derivatives may not be able to achieve .
Similar compounds include:
Pyridine: A basic heterocyclic organic compound with a structure similar to benzene but with one nitrogen atom replacing a carbon atom.
Pyrimidine: A six-membered ring compound with two nitrogen atoms at positions 1 and 3.
Pyrrole: A five-membered ring compound with one nitrogen atom.
Properties
IUPAC Name |
(4-hexylphenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-3-4-5-8-15-10-12-16(13-11-15)18(20)17-9-6-7-14-19-17/h6-7,9-14H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBHFRJJBZEATD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642008 |
Source
|
Record name | (4-Hexylphenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-96-9 |
Source
|
Record name | (4-Hexylphenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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